molecular formula C48H46CuN4 B14784225 (TTP)Cu

(TTP)Cu

Cat. No.: B14784225
M. Wt: 742.4 g/mol
InChI Key: KPTHVGLYSQAKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5,10,15,20-Tetra-p-tolylporphyrinato)copper, commonly referred to as (TTP)Cu, is a coordination complex where copper is centrally coordinated to a porphyrin ligand. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The copper ion in this compound can exist in different oxidation states, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,10,15,20-Tetra-p-tolylporphyrinato)copper typically involves the reaction of 5,10,15,20-Tetra-p-tolylporphyrin (H2TTP) with a copper salt, such as copper(II) acetate or copper(II) chloride, in a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out under reflux conditions for several hours to ensure complete metalation of the porphyrin ligand.

Industrial Production Methods

While specific industrial production methods for (TTP)Cu are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(TTP)Cu undergoes various types of chemical reactions, including:

    Oxidation: The copper center can be oxidized from Cu(I) to Cu(II) or further to Cu(III) under specific conditions.

    Reduction: The copper center can be reduced from Cu(II) to Cu(I).

    Substitution: Ligands coordinated to the copper center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound(II) or this compound(III) complexes, while reduction can yield this compound(I).

Scientific Research Applications

(TTP)Cu has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and cycloaddition reactions.

    Biology: this compound complexes are studied for their potential as models for copper-containing enzymes and for their interactions with biological molecules.

    Medicine: Research is ongoing into the use of this compound complexes in photodynamic therapy for cancer treatment, where they act as photosensitizers.

    Industry: this compound is used in the development of sensors and electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which (TTP)Cu exerts its effects depends on the specific application. In catalysis, the copper center can facilitate electron transfer reactions, activating substrates for further chemical transformations. In biological systems, this compound can interact with proteins and nucleic acids, influencing their structure and function. The molecular targets and pathways involved vary widely, but often include redox-active sites and coordination to nitrogen or sulfur atoms in biomolecules.

Comparison with Similar Compounds

(TTP)Cu can be compared with other copper porphyrin complexes, such as:

    (5,10,15,20-Tetraphenylporphyrinato)copper (TPP)Cu: Similar in structure but with phenyl groups instead of tolyl groups.

    (5,10,15,20-Tetraphenylporphyrinato)copper(II) chloride (TPP)CuCl: Contains a chloride ligand in addition to the porphyrin.

    (5,10,15,20-Tetraphenylporphyrinato)copper(II) oxide (TPP)CuO: Contains an oxide ligand.

The uniqueness of this compound lies in its specific ligand environment, which can influence its reactivity and stability. The presence of tolyl groups can affect the electronic properties and steric hindrance around the copper center, making it distinct from other copper porphyrin complexes.

Properties

Molecular Formula

C48H46CuN4

Molecular Weight

742.4 g/mol

IUPAC Name

copper;5,10,15,20-tetrakis(4-methylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide

InChI

InChI=1S/C48H46N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2

InChI Key

KPTHVGLYSQAKHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C.[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.